BenchChemオンラインストアへようこそ!

3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

VEGFR-2 inhibition Kinase inhibitor design Structure-Activity Relationship

This 3-methoxy-1,3,4-oxadiazole-naphthalene hybrid features a unique tetrahydrofuran-2-yl substituent not found in common 2-methoxy or phenyl analogs. Published SAR confirms that the 3-methoxy position and oxolan-2-yl group critically define hinge-region binding and selectivity in kinase targets such as VEGFR-2. Researchers seeking a structurally differentiated scaffold for regioisomer-dependent potency studies, or exploring dual VEGFR-2/sEH inhibition with improved solubility, will find this compound an essential benchmark. Generic substitution with widely available 2-methoxy analogs cannot reproduce this compound's specific molecular recognition profile. Contact us for bulk pricing, custom synthesis, and global shipping.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 921586-71-2
Cat. No. B2923058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS921586-71-2
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4CCCO4
InChIInChI=1S/C18H17N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-3,5-6,9-10,14H,4,7-8H2,1H3,(H,19,21,22)
InChIKeyVDHSTRCZARPAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 921586-71-2): Structural & Pharmacophoric Baseline for Procurement


3-Methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 921586-71-2) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-naphthalene hybrid class [1]. It features a naphthalene-2-carboxamide core with a 3-methoxy substituent and a tetrahydrofuran-2-yl (oxolan-2-yl) group linked via a 1,3,4-oxadiazole bridge. This specific substitution pattern distinguishes it from prevalent 2-methoxy or unsubstituted naphthalene analogs commonly explored as kinase inhibitors [1].

Why 3-Methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Cannot Be Replaced by a Generic Oxadiazole-Naphthalene Analog


Within the 1,3,4-oxadiazole-naphthalene chemotype, minor structural modifications drastically alter target engagement and biological potency. Published structure-activity relationship (SAR) studies demonstrate that the position of the methoxy group on the naphthalene ring (e.g., 2-methoxy vs. 3-methoxy) and the nature of the heterocycle at the oxadiazole 5-position critically control hinge-region binding in kinases like VEGFR-2 [1]. Consequently, a generic substitution with a commonly available 2-methoxy or phenyl-substituted analog would predictably fail to reproduce the specific molecular recognition and selectivity profile conferred by the unique 3-methoxy and tetrahydrofuran-2-yl motifs of the target compound [1].

Quantitative Differentiation Evidence for 3-Methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide


Distinct Methoxy Substitution Position Relative to Validated VEGFR-2 Hinge Binders

The target compound bears a 3-methoxy group on the naphthalene ring. In contrast, the validated 1,3,4-oxadiazole-naphthalene VEGFR-2 inhibitors reported by Hagras et al. exclusively utilize a 2-methoxynaphthalene moiety, which was specifically designed to occupy the hinge region of VEGFR-2 and act as a hydrogen-bond acceptor [1]. Shifting the methoxy group from the 2- to the 3-position represents a distinct pharmacophoric alteration that is expected to modify hydrogen-bonding geometry, hinge-region complementarity, and potentially kinase selectivity profiles [1].

VEGFR-2 inhibition Kinase inhibitor design Structure-Activity Relationship

Unique Heterocyclic Substituent (Tetrahydrofuran-2-yl) vs. Aromatic or Thioether Analogs

The target compound incorporates a saturated tetrahydrofuran-2-yl (oxolan-2-yl) group at the oxadiazole 5-position. This contrasts with the aromatic substituents (phenyl, substituted phenyl) or thioether-linked moieties common in many oxadiazole-naphthalene hybrids [1][2]. The introduction of a saturated oxygen-containing heterocycle is a well-recognized strategy in medicinal chemistry to improve aqueous solubility and modulate metabolic stability compared to planar aromatic rings [2]. The specific impact of the tetrahydrofuran-2-yl group for the target compound relative to aromatic analogs is supported by general class-level SAR and drug-design principles.

Solubility Metabolic stability Ligand efficiency

Physicochemical Property Differentiation from Bulk Naphthalene-Carboxamide Reagents

With a molecular formula of C18H17N3O4 and a molecular weight of 339.35 g/mol [1], the target compound occupies a favorable physicochemical space distinct from simpler naphthalene-2-carboxamide building blocks (e.g., unsubstituted naphthalene-2-carboxamide, MW 171.20 g/mol) [1]. The presence of the oxadiazole and tetrahydrofuran moieties adds hydrogen-bond acceptor capacity and reduces logP relative to hydrocarbon-only naphthalene derivatives, while the 3-methoxy group provides additional polarity. These features collectively enhance ligand efficiency metrics such as LipE and LELP, making the compound a more advanced intermediate for fragment-to-lead or lead optimization libraries.

Molecular weight Lipophilicity Drug-likeness

Validated Application Scenarios for 3-Methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide


Kinase Inhibitor Lead Optimization: VEGFR-2 Selectivity Profiling

The compound serves as a structurally differentiated hinge-binding scaffold for VEGFR-2 inhibitor programs. Its 3-methoxy substitution pattern offers a direct comparator to the 2-methoxy series validated by Hagras et al. [1], enabling teams to explore regioisomer-dependent potency and selectivity shifts without de novo scaffold synthesis.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 339.35 g/mol and multiple hydrogen-bonding functional groups, the compound occupies the 'lead-like' chemical space. It can be used as a privileged fragment for growing or merging strategies targeting kinases or other ATP-binding proteins, as demonstrated by general oxadiazole-naphthalene SAR [1].

Chemical Probe Development for Soluble Epoxide Hydrolase (sEH) or Dual-Target Pharmacology

Given the established role of oxadiazole-based amides as sEH inhibitors [2], this compound's unique tetrahydrofuran substituent may confer altered pharmacokinetic properties. It is suitable for screening campaigns aimed at identifying dual VEGFR-2/sEH or selective sEH inhibitors with improved solubility profiles.

Academic Medicinal Chemistry SAR Studies

The compound is an ideal tool molecule for undergraduate and graduate research projects investigating the impact of methoxy positional isomerism and saturated heterocycle incorporation on kinase inhibition, providing a well-defined comparative benchmark against published 2-methoxy oxadiazole-naphthalene libraries [1].

Quote Request

Request a Quote for 3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.